REACTION_CXSMILES
|
[CH:1]([N:4]1[CH2:9][CH2:8][CH:7]([CH2:10][OH:11])[CH2:6][CH2:5]1)([CH3:3])[CH3:2].CN1CCOCC1>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[CH:1]([N:4]1[CH2:9][CH2:8][CH:7]([CH:10]=[O:11])[CH2:6][CH2:5]1)([CH3:3])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCC(CC1)CO
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.089 g
|
Type
|
catalyst
|
Smiles
|
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography (SiO2: 10% to 20% methanol:methylene chloride)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCC(CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |